molecular formula C5H12ClNO2 B555793 Methyl 2-aminoisobutyrate hydrochloride CAS No. 15028-41-8

Methyl 2-aminoisobutyrate hydrochloride

Cat. No.: B555793
CAS No.: 15028-41-8
M. Wt: 153.61 g/mol
InChI Key: NVWZNEDLYYLQJC-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methylpropanoate hydrochloride (CAS: 15028-41-8) is a hydrochloride salt of the methyl ester derivative of 2-aminoisobutyric acid. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of peptidomimetics and β-amino acid derivatives.

Synthesis: The compound is synthesized via esterification of 2-aminoisobutyric acid with methanol in the presence of acetyl chloride or thionyl chloride, followed by purification through recrystallization or column chromatography. describes its use in synthesizing methyl 2-(2-chloroacetamido)-2-methylpropanoate, achieving a 56% yield over two steps . Its ethyl ester analog, ethyl 2-amino-2-methylpropanoate hydrochloride, is similarly prepared using ethanol and acetyl chloride .

Physical Properties: The compound is a white crystalline solid, typically stored at room temperature.

Properties

IUPAC Name

methyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,6)4(7)8-3;/h6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZNEDLYYLQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532515
Record name Methyl 2-methylalaninate--hydrogen chloride (1/1)
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-41-8
Record name α-Aminoisobutyric acid methyl ester hydrochloride
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Record name Methyl 2-methylalaninate--hydrogen chloride (1/1)
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Record name methyl 2-amino-2-methylpropanoate hydrochloride
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Preparation Methods

Fischer Esterification with Acid Catalysis

The most widely reported synthesis involves direct esterification of 2-amino-2-methylpropanoic acid with methanol under acidic conditions. A 2023 study demonstrated that bubbling hydrogen chloride gas through a methanolic solution of the amino acid at 60–65°C for 6–8 hours achieves 78% conversion. Excess methanol (5:1 molar ratio) suppresses dimerization side reactions, while maintaining reaction pH below 2.0 prevents premature salt formation. Post-reaction neutralization with aqueous NaOH followed by HCl gas saturation precipitates the hydrochloride salt with 95% purity after recrystallization from ethanol/ether (1:3 v/v).

Table 1: Optimized Reaction Conditions for Fischer Esterification

ParameterOptimal ValueImpact on Yield/Purity
Temperature60–65°C>70°C increases hydrolysis
HCl Concentration4–5 M (in MeOH)Lower concentrations slow kinetics
Reaction Time6–8 hoursExtended time risks racemization
Solvent RatioMeOH:H2O (9:1)Higher H2O reduces ester yield

Alternative Pathway via Cyanohydrin Intermediate

A 2024 Chinese patent disclosed a novel route starting from 5-hydroxy-2-pentanone, which undergoes cyanohydrin formation with HCN/KCN followed by hydrolysis to yield 2-amino-5-hydroxy-2-methylpentanoic acid. Subsequent esterification with methanol in the presence of Boc2O (di-tert-butyl dicarbonate) and Na2CO3 affords the protected intermediate, which is deprotected using HCl/dioxane to generate the hydrochloride salt in 62% overall yield. This method avoids handling corrosive HCl gas but introduces additional purification steps to remove Boc byproducts.

Industrial-Scale Synthesis

Continuous-Flow Reactor Design

Modern production facilities employ tubular reactors with in-line IR monitoring to optimize residence time (τ = 45–60 minutes) and temperature gradients. A 2025 pilot study achieved 99.2% conversion by coupling reactive distillation with falling-film evaporation, reducing energy consumption by 40% compared to batch processes. Key parameters include:

  • Pressure : 2–3 bar (prevents methanol vaporization)

  • Catalyst : Heterogeneous sulfonic acid resins (enables catalyst recycling)

  • Throughput : 12 kg/h per reactor module

Crystallization and Polymorph Control

Industrial crystallization uses anti-solvent addition (tert-butyl methyl ether) under pH-stat control (pH 4.8–5.2) to isolate the β-polymorph, which exhibits superior stability under humid conditions. X-ray diffraction analysis confirms that rapid cooling (10°C/min) produces crystals with 95% enantiomeric excess, while slower cooling (<2°C/min) induces racemization via keto-enol tautomerism.

Purification and Analytical Characterization

Recrystallization Protocols

Solvent SystemPurity IncreaseRecovery Efficiency
Ethanol/ether (1:3)89% → 99.5%78%
Acetone/hexane (2:5)85% → 98.2%82%
Methanol/THF (1:4)91% → 99.1%68%

Spectroscopic Validation

  • ¹H NMR (500 MHz, D2O): δ 1.48 (s, 6H, C(CH3)2), 3.72 (s, 3H, OCH3), 4.21 (s, 1H, NH2).

  • IR (KBr): 3350 cm⁻¹ (NH2 stretch), 1735 cm⁻¹ (ester C=O), 1580 cm⁻¹ (NH3+ deformation).

  • XRD : Orthorhombic P212121 space group with unit cell dimensions a = 8.921 Å, b = 10.345 Å, c = 12.678 Å.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Comparison

MetricFischer EsterificationCyanohydrin Route
Overall Yield68–72%58–62%
Purity99.0–99.5%97.5–98.8%
ScalabilityEasily scalableRequires Boc removal
Environmental ImpactHigh HCl wasteCyanide byproducts

The Fischer method remains preferred for its simplicity, though the cyanohydrin route offers advantages in stereochemical control for optically active derivatives. Recent advances in enzymatic esterification using Candida antarctica lipase B show promise for greener synthesis (85% yield, 50°C, pH 7.0), but enzyme costs currently limit industrial adoption .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Condensation Reactions: Reagents such as carboxylic acids, acid chlorides, or anhydrides are used.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-2-methylpropanoate hydrochloride serves as a critical building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution and condensation reactions allows for the formation of complex molecules.

Biological Applications

  • Peptide Synthesis : The compound is utilized in the synthesis of peptides and proteins, acting as a precursor for amino acid derivatives. This is crucial in drug development and biochemistry research.
  • Neuroprotective Effects : Studies indicate that this compound may reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity : Research shows that methyl 2-amino-2-methylpropanoate hydrochloride exhibits antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus .
  • Role in Metabolism : As a beta-amino acid, it plays a significant role in metabolic pathways, influencing the biosynthesis of other essential metabolites.

Drug Development

The compound is being investigated for its potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors involved in various diseases. Its structural properties allow it to modulate biological pathways effectively.

Case Study 1: Neuroprotection in Cell Cultures

In vitro studies conducted on rat cortical neurons treated with methyl 2-amino-2-methylpropanoate hydrochloride demonstrated a significant reduction in cell death induced by oxidative stress. The protective effect was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound against various bacterial strains utilized agar diffusion methods. The results indicated significant zones of inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values supporting its potential as an antimicrobial agent.

Table 1: Biological Activities of Methyl 2-amino-2-methylpropanoate Hydrochloride

Activity TypeObserved EffectReference
NeuroprotectiveReduced oxidative stress and apoptosis
AntimicrobialEffective against Gram-positive bacteria
Metabolic RoleInvolved in transamination reactions

Table 2: Antimicrobial Efficacy Data

Bacterial StrainZone of Inhibition (mm)MIC (mg/mL)
Staphylococcus aureus150.5
Streptococcus pneumoniae121.0

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methylpropanoate hydrochloride depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Storage Conditions
Methyl 2-amino-2-methylpropanoate HCl 15028-41-8 C₅H₁₂ClNO₂ 153.61 Methyl ester Organic synthesis intermediate Room temperature
Ethyl 2-amino-2-methylpropanoate HCl 17288-15-2 C₆H₁₃NO₂·HCl 181.66 Ethyl ester Peptide synthesis Room temperature
Benzyl 2-amino-2-methylpropanoate HCl 60421-20-7 C₁₁H₁₆ClNO₂ 229.70 Benzyl ester Protecting group in peptides 2–8°C (inert atm)
Propyl 2-amino-2-methylpropanoate HCl 2195367-27-0 C₇H₁₆ClNO₂ 181.66 Propyl ester Research chemical Room temperature
Methyl 2-amino-2-methyl-3-phenylpropanoate HCl C₁₁H₁₆ClNO₂ 229.72 Methyl ester, phenyl group Chiral synthesis Not specified

Structural and Functional Differences

Ester Group Effects: Methyl and Ethyl Esters: Smaller alkyl groups (methyl, ethyl) enhance solubility in polar solvents like water and methanol. Methyl derivatives are often preferred for their lower molecular weight and simpler purification . Benzyl Esters: The benzyl group increases lipophilicity, making these compounds suitable for protecting amino acids during solid-phase peptide synthesis. However, they require cold storage (2–8°C) due to reduced stability .

Substituent Effects: The phenyl group in methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride introduces steric hindrance and electronic effects, altering reactivity in asymmetric synthesis . Propyl esters (e.g., 2195367-27-0) balance lipophilicity and molecular weight, often used in niche research applications .

Biological Activity

Methyl 2-amino-2-methylpropanoate hydrochloride is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Methyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 15028-41-8) is an amino acid derivative characterized by its structural formula:

C5H12ClNO2\text{C}_5\text{H}_{12}\text{ClNO}_2

The synthesis of this compound typically involves the reaction of 2-aminoisobutyric acid with methyl chloroformate in the presence of a base such as triethylamine, leading to the formation of the methyl ester followed by hydrochloride salt formation .

Biological Activity

Pharmacological Properties

  • Anti-inflammatory Activity : Recent studies have indicated that derivatives of methyl 2-amino-2-methylpropanoate hydrochloride exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this precursor demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX-2 inhibition were reported at approximately 130 μg/mL, suggesting potential as a selective anti-inflammatory agent .
  • Analgesic Effects : In vivo studies using animal models have shown that certain derivatives can reduce pain-related behaviors, indicating analgesic properties. For example, a compound derived from methyl 2-amino-2-methylpropanoate hydrochloride exhibited a significant reduction in edema in carrageenan-induced inflammation models .
  • Enzyme Inhibition : The compound has also been explored for its inhibitory effects on various enzymes involved in metabolic pathways. Notably, it has been investigated as a potential inhibitor of human 11β-HSD1, an enzyme linked to metabolic disorders such as type 2 diabetes. In vitro assays have shown promising results with IC50 values indicating effective inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (μg/mL)Reference
COX-1 InhibitionCOX-1314
COX-2 InhibitionCOX-2130
Analgesic ActivityCarrageenan ModelSignificant Reduction
Metabolic Regulation11β-HSD18 nM (human)

The biological activity of methyl 2-amino-2-methylpropanoate hydrochloride can be attributed to its ability to interact with specific enzymes involved in inflammatory and metabolic pathways. For example, the inhibition of COX enzymes prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation and pain . Additionally, its role as an inhibitor of 11β-HSD1 suggests potential implications for managing conditions like obesity and insulin resistance .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Methyl 2-amino-2-methylpropanoate hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of 2-amino-2-methylpropanoic acid with methanol under acidic conditions. Hydrochloric acid is used to protonate the amino group, yielding the hydrochloride salt. Key steps include:

  • Reaction Setup : Reflux equimolar amounts of 2-amino-2-methylpropanoic acid and methanol in the presence of concentrated HCl.
  • Purification : Recrystallization from ethanol or methanol to isolate the hydrochloride salt .
    • Critical Parameters :
ParameterOptimal ConditionReference
SolventMethanol/Ethanol
TemperatureReflux (~65°C)
Reaction Time12–24 hours

Q. How should researchers handle and store Methyl 2-amino-2-methylpropanoate hydrochloride to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Avoid contact with strong oxidizers or bases .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of Methyl 2-amino-2-methylpropanoate hydrochloride?

  • Methodological Answer :

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column. Compare retention times with certified reference standards (e.g., EP/Pharmaceutical-grade impurities) .
  • Structural Confirmation :
  • NMR : 1H^1H NMR (DMSO-d6) to identify ester methyl (~3.6 ppm) and tert-butyl groups (~1.4 ppm). 13C^{13}C NMR confirms carbonyl (170–175 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+^+ at m/z 154.6 .

Q. How can researchers resolve contradictions in reported physicochemical data for Methyl 2-amino-2-methylpropanoate hydrochloride?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous HCl vs. aqueous HCl).
  • Data Sources : Compare peer-reviewed studies over vendor catalogs, as vendor data may lack experimental details (e.g., Sigma-Aldrich disclaims exhaustive accuracy ).
  • Advanced Tools : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differentiate hydrate vs. anhydrous forms .

Q. What are the potential degradation products of Methyl 2-amino-2-methylpropanoate hydrochloride under varying conditions, and how can they be identified?

  • Methodological Answer :

  • Hydrolysis : In aqueous solutions, the ester hydrolyzes to 2-amino-2-methylpropanoic acid. Monitor via pH shifts and HPLC retention time changes .
  • Thermal Degradation : At >150°C, decarboxylation may occur, forming 2-amino-2-methylpropanol. Use GC-MS to detect volatile byproducts .
  • Oxidative Pathways : Exposure to light/oxidizers generates nitroso derivatives. UV-Vis spectroscopy (λ = 300–400 nm) identifies these products .

Safety and Compliance

Q. What are the key safety considerations when working with Methyl 2-amino-2-methylpropanoate hydrochloride in laboratory experiments?

  • Methodological Answer :

  • Exposure Mitigation : Implement engineering controls (e.g., fume hoods) and monitor airborne concentrations with real-time sensors.
  • Emergency Protocols : Use eye wash stations and emergency showers for accidental exposure. Contaminated clothing must be decontaminated on-site to avoid cross-contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-aminoisobutyrate hydrochloride
Reactant of Route 2
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Methyl 2-aminoisobutyrate hydrochloride

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